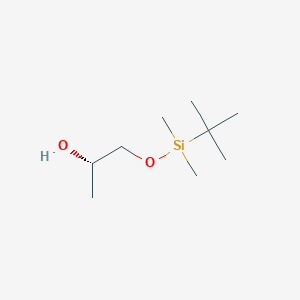

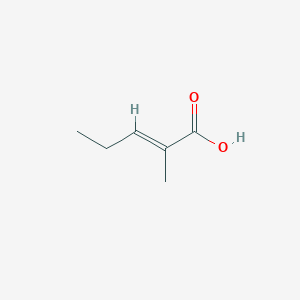

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL

説明

"(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" is a chemical compound known for its involvement in various synthesis processes and reactions. This compound is noteworthy in the field of organic chemistry due to its unique properties and functional applications.

Synthesis Analysis

The synthesis of compounds related to "(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" often involves complex sequences such as Grignard reactions, Lindlar hydrogenation, and cyclization. For instance, in the synthesis of seco-theaspiranes, a sequence that includes trimethylsilyl ether protection and the construction of the alkyne moiety due to steric hindrance is employed. This process is essential for compounds with sterically constrained tertiary hydroxy groups, where S N 2 ring closure is used to introduce stereocenters (Kraft, Popaj, & Abate, 2006).

Molecular Structure Analysis

The molecular structure of compounds like "(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" often features complex arrangements due to the presence of bulky groups like the tert-butyldimethylsilyl group. This can lead to significant steric effects influencing the compound's reactivity and properties.

Chemical Reactions and Properties

Compounds similar to "(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" participate in various chemical reactions. For example, alkenyl isocyanates derived from similar structures undergo cycloadditions with electron-deficient acetylenic dienophiles, leading to the formation of highly functionalized pyridines or derivatives of uracil or thymine (Tollenaere & Ghosez, 1998).

科学的研究の応用

Kinetic Resolution and Synthetic Applications

Lipase TL®-mediated kinetic resolution of glycerol analogues, including (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-ol, has been an efficient method to achieve high enantiomeric excess and quantitative yield of (S)-alcohol. This process facilitates the conversion to 1-protected glycerols, showcasing the compound's utility in synthesizing enantiomerically pure glycerol derivatives (Aoyagi et al., 2021).

Polymer Synthesis

The compound plays a crucial role in polymer synthesis , where its derivatives have been polymerized anionically to produce water-soluble polymethacrylates with narrow molecular weight distributions. This application demonstrates its value in crafting advanced materials with precise molecular characteristics (Ishizone et al., 2003).

Safety and Hazards

特性

IUPAC Name |

(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDDRAYUVSVPPR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)

![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)

![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)